Ethyl 2-[4-(4-chlorophenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate Ethyl 2-[4-(4-chlorophenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14826485
InChI: InChI=1S/C18H21ClN4O2/c1-3-25-17(24)16-12-20-18(21-13(16)2)23-10-8-22(9-11-23)15-6-4-14(19)5-7-15/h4-7,12H,3,8-11H2,1-2H3
SMILES:
Molecular Formula: C18H21ClN4O2
Molecular Weight: 360.8 g/mol

Ethyl 2-[4-(4-chlorophenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate

CAS No.:

Cat. No.: VC14826485

Molecular Formula: C18H21ClN4O2

Molecular Weight: 360.8 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-[4-(4-chlorophenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate -

Specification

Molecular Formula C18H21ClN4O2
Molecular Weight 360.8 g/mol
IUPAC Name ethyl 2-[4-(4-chlorophenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate
Standard InChI InChI=1S/C18H21ClN4O2/c1-3-25-17(24)16-12-20-18(21-13(16)2)23-10-8-22(9-11-23)15-6-4-14(19)5-7-15/h4-7,12H,3,8-11H2,1-2H3
Standard InChI Key RZLWWJSMAUZEPX-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CN=C(N=C1C)N2CCN(CC2)C3=CC=C(C=C3)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, ethyl 2-[4-(4-chlorophenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate, reflects its three primary components:

  • A pyrimidine ring substituted at position 2 with a piperazine group, at position 4 with a methyl group, and at position 5 with an ethyl carboxylate ester.

  • A piperazine moiety linked to a 4-chlorophenyl group at the nitrogen atom.

  • An ethyl ester at the pyrimidine’s 5-position, contributing to solubility and metabolic stability .

The stereochemistry of the piperazine ring and its substituents may influence binding affinity to biological targets, though specific conformational studies remain unreported for this compound.

Physicochemical Data

Key properties include:

PropertyValueSource
Molecular FormulaC₁₈H₂₁ClN₄O₂
Molecular Weight360.8 g/mol
CAS Number903474-82-8
Solubility (Predicted)Low in water; soluble in DMSO
LogP (Octanol-Water)~3.2 (estimated)

The logP value suggests moderate lipophilicity, aligning with its potential to cross biological membranes. The ethyl ester group enhances solubility in organic solvents, a trait advantageous for in vitro assays .

Synthetic Routes and Optimization

Catalytic and Condition Optimization

Recent advances in nanocrystalline CdS thin-film catalysts have improved yields and reduced reaction times for similar dihydropyrimidinone syntheses . Applying such heterogeneous catalysts could enhance the efficiency of this compound’s production, though experimental validation is required.

Comparative Analysis with Structural Analogs

CompoundMolecular FormulaKey FeaturesPotential Applications
Target CompoundC₁₈H₂₁ClN₄O₂Ethyl ester, 4-methylpyrimidineSerotonin modulation, kinase inhibition
Ethyl 4-(4-chlorophenyl)-6-oxo-2-[4...C₂₁H₂₃ClN₆O₃Tetrahydropyrimidine, pyrimidinylpiperazineMedicinal chemistry lead
2-{4-[(R)-(4-Chlorophenyl)...ethanolC₁₉H₂₃ClN₂OEthanol tail, chiral centerNeuropharmacology

The target compound’s ethyl carboxylate group differentiates it from analogs with hydroxyl or ketone functionalities, potentially altering metabolic stability and bioavailability .

Future Directions and Challenges

ADME Profiling

Predictive pharmacokinetic studies are needed to evaluate absorption, distribution, metabolism, and excretion (ADME) properties. The ethyl ester may undergo hydrolysis in vivo to a carboxylic acid, affecting half-life and activity.

Target Validation

High-throughput screening against receptor panels and kinase libraries could identify specific targets. Computational docking studies using the compound’s 3D structure (generated from SMILES: CCOC(=O)C1=C(N=C(N=C1N2CCN(CC2)C3=CC=C(C=C3)Cl)C)OC) may prioritize experimental assays .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator